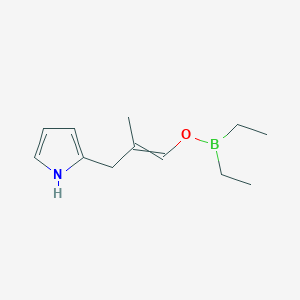
Agn-PC-0JT6PI
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Agn-PC-0JT6PI is a chemical compound with a molecular structure that includes a combination of silver and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0JT6PI involves the synthesis of silver nanoparticles embedded in a polymer matrix. One common method is the combination of electrospinning and ultraviolet reduction. In this method, a solution of poly(vinyl alcohol) and silver nitrate is first reduced by ultraviolet light, followed by electrospinning to obtain nanofibers containing silver nanoparticles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using chemical reduction methods. Silver nitrate is reduced using a reducing agent such as glucose or sodium borohydride in the presence of a stabilizing agent like polyvinylpyrrolidone. The resulting silver nanoparticles are then incorporated into a polymer matrix through processes like electrospinning or chemical vapor deposition .
化学反应分析
Types of Reactions
Agn-PC-0JT6PI undergoes various chemical reactions, including:
Oxidation: Silver nanoparticles can be oxidized to form silver oxide.
Reduction: Silver ions can be reduced to form silver nanoparticles.
Substitution: Silver atoms can be substituted with other metal atoms in the polymer matrix.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as glucose, sodium borohydride, and hydrazine are commonly used.
Substitution: Metal salts like copper sulfate or gold chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxide (Ag2O)
Reduction: Silver nanoparticles (Ag)
Substitution: Mixed metal nanoparticles (e.g., silver-copper or silver-gold nanoparticles)
科学研究应用
Agn-PC-0JT6PI has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Employed in biological imaging and as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Investigated for use in drug delivery systems and wound healing applications.
Industry: Utilized in the production of conductive inks for printed electronics and as a component in sensors and other electronic devices
作用机制
The mechanism of action of Agn-PC-0JT6PI involves the interaction of silver nanoparticles with biological molecules and cells. Silver nanoparticles can generate reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. This leads to the disruption of cellular functions and ultimately cell death. In addition, silver nanoparticles can interact with bacterial cell membranes, causing structural damage and increased permeability .
相似化合物的比较
Similar Compounds
Silver Pentazolate (AgN5): Contains cyclo-N5 anions and is known for its high energy density and stability under high pressure
Silver Hexazolate (AgN6): Contains both cyclo-N5 anions and N2 diatomic molecules, offering unique structural properties
Uniqueness of Agn-PC-0JT6PI
This compound is unique due to its incorporation of silver nanoparticles within a polymer matrix, which enhances its stability and reactivity. This combination allows for a wide range of applications, from catalysis to antimicrobial treatments, making it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
61142-04-9 |
|---|---|
分子式 |
C12H20BNO |
分子量 |
205.11 g/mol |
IUPAC 名称 |
diethyl-[2-methyl-3-(1H-pyrrol-2-yl)prop-1-enoxy]borane |
InChI |
InChI=1S/C12H20BNO/c1-4-13(5-2)15-10-11(3)9-12-7-6-8-14-12/h6-8,10,14H,4-5,9H2,1-3H3 |
InChI 键 |
XPWYYMUEWFJIBR-UHFFFAOYSA-N |
规范 SMILES |
B(CC)(CC)OC=C(C)CC1=CC=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















